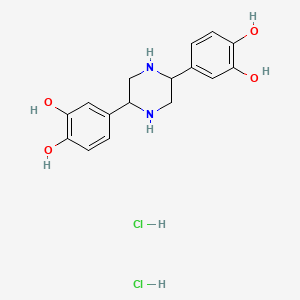
4,4'-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride is a chemical compound with the molecular formula C16H18N2O4·2HCl and a molecular weight of 375.247 . . This compound is characterized by the presence of a piperazine ring substituted with two benzene-1,2-diol groups, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
The synthesis of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride involves the reaction of piperazine with benzene-1,2-diol under specific conditions. The reaction typically requires a solvent such as water or an organic solvent, and the reaction is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve the use of large-scale reactors and purification techniques such as crystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride can be compared with other similar compounds such as:
2,5-Bis-(3,4-dihydroxyphenyl)piperazine: This compound has a similar structure but lacks the dihydrochloride component.
Adrenaline Impurity F: Another related compound with similar functional groups but different overall structure.
The uniqueness of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride lies in its specific substitution pattern and its role as an impurity in Epinephrine, making it a valuable compound for analytical and regulatory purposes.
Propiedades
Fórmula molecular |
C16H20Cl2N2O4 |
|---|---|
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
4-[5-(3,4-dihydroxyphenyl)piperazin-2-yl]benzene-1,2-diol;dihydrochloride |
InChI |
InChI=1S/C16H18N2O4.2ClH/c19-13-3-1-9(5-15(13)21)11-7-18-12(8-17-11)10-2-4-14(20)16(22)6-10;;/h1-6,11-12,17-22H,7-8H2;2*1H |
Clave InChI |
CZJLBBXNGLFGKV-UHFFFAOYSA-N |
SMILES canónico |
C1C(NCC(N1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


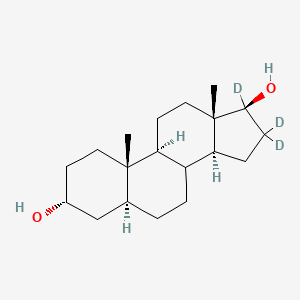
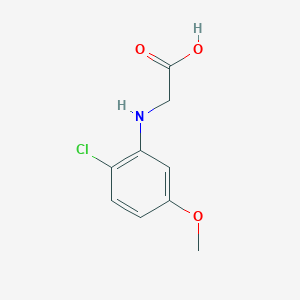

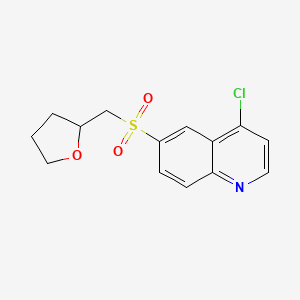

![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
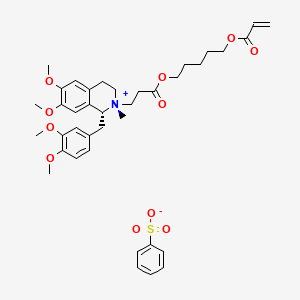
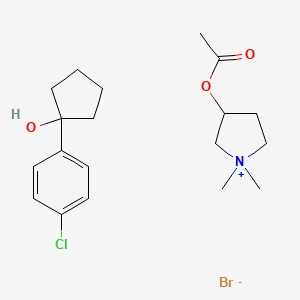
![(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)
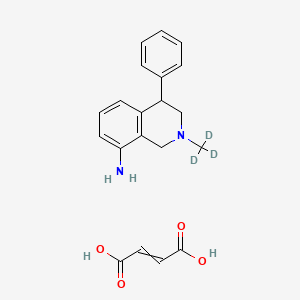
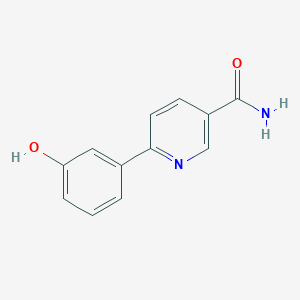
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
